molecular formula C12H14N4O B7740824 6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one

6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one

Cat. No.: B7740824
M. Wt: 230.27 g/mol
InChI Key: PPVJDDSQAKGZLX-UHFFFAOYSA-N
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Description

6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

6-methyl-5-(2-phenylethylamino)-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-11(14-12(17)16-15-9)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVJDDSQAKGZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-3(2H)-one with 2-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted triazine derivatives with various functional groups replacing the amino group.

Scientific Research Applications

6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazin-3(2H)-one: The parent compound without the phenylethylamino group.

    2-phenylethylamine: The amine used in the synthesis of the compound.

    Other triazine derivatives: Compounds with similar triazine core structures but different substituents.

Uniqueness

6-methyl-5-[(2-phenylethyl)amino]-1,2,4-triazin-3(2H)-one is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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